3-(4-Methoxyphenyl)butanal is an organic compound characterized by the presence of a butanal chain attached to a 4-methoxyphenyl group. It is classified under aldehydes due to the presence of the aldehyde functional group (-CHO). This compound has garnered attention in various scientific fields, particularly in organic synthesis and medicinal chemistry.
3-(4-Methoxyphenyl)butanal can be derived from various synthetic routes involving aromatic compounds and aldehydes. It falls under the category of aromatic aldehydes, which are known for their reactivity and utility in organic synthesis.
The synthesis of 3-(4-Methoxyphenyl)butanal can be achieved through several methods, including:
3-(4-Methoxyphenyl)butanal is involved in various chemical reactions due to its functional groups:
These reactions are facilitated by standard reagents such as sodium borohydride for reductions or chromic acid for oxidations.
The mechanism of action for reactions involving 3-(4-Methoxyphenyl)butanal typically includes:
Data regarding reaction kinetics and mechanistic pathways can be derived from literature focusing on similar aromatic aldehydes .
Relevant analyses often include spectroscopic methods like NMR (Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) for characterization .
3-(4-Methoxyphenyl)butanal serves multiple roles in scientific research:
3-(4-Methoxyphenyl)butanal (chemical formula: C₁₁H₁₄O₂; CAS: 160093-24-3) is a specialty organic compound featuring a methoxy-substituted phenyl ring attached to a butanal chain with a methyl group at the β-position. This structural configuration imparts significant reactivity and versatility, making it a valuable intermediate in pharmaceutical synthesis. Its electron-rich aromatic system and aldehyde functionality enable diverse chemical transformations, particularly in constructing complex heterocyclic scaffolds prevalent in drug discovery [10]. The compound’s synthetic utility is further enhanced by the stereoelectronic influence of the methoxy group, which directs electrophilic substitution and stabilizes adjacent cationic intermediates during cyclization reactions [2] [6].
3-(4-Methoxyphenyl)butanal serves as a linchpin in synthesizing biologically active chalcone and benzoxazine derivatives. Its aldehyde group undergoes Claisen-Schmidt condensation with acetophenones to yield methoxychalcone derivatives (e.g., 4'-methoxychalcone, CID 641818), where the methoxyphenyl moiety enhances planarity and conjugation across the α,β-unsaturated ketone system [6] [9]. This structural feature is critical for chalcones’ ability to intercalate DNA or inhibit tubulin polymerization. In benzoxazine synthesis, the compound participates in reductive amination and cyclization cascades with o-nitrophenols or aminophenols, forming tricyclic 3,4-dihydro-2H-1,4-benzoxazine cores that exhibit potent anticancer profiles [2] [6]. For example, benzoxazines bearing 4-aryl substituents derived from this aldehyde demonstrated IC₅₀ values of 7.84–16.2 µM against prostate (PC-3) and breast (MDA-MB-231) cancer lines [2].
Table 1: Applications of 3-(4-Methoxyphenyl)butanal in Hybrid Molecule Synthesis
Hybrid System | Reaction Type | Key Pharmacophore Generated | Biological Activity | Reference |
---|---|---|---|---|
Benzoxazine | Reductive Amination/Cyclization | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine | Antiproliferative (PC-3, MDA-MB-231) | [2] |
Chalcone | Claisen-Schmidt Condensation | 4'-Methoxychalcone | Apoptosis Induction, EGFR Inhibition | [6] [9] |
Triazole-Chalcone | Click Chemistry | Triazole-linked methoxychalcone | Multi-target Anticancer Activity | [5] |
The compound’s capacity to incorporate methoxyphenyl and flexible butanal motifs into complex hybrids aligns with contemporary multi-target drug design paradigms in oncology. Molecular hybrids leveraging this intermediate exhibit synergistic activities by concurrently inhibiting kinases (e.g., EGFR, BRAF^V600E^) and pro-survival proteins (e.g., Bcl-2) while inducing apoptosis via caspase activation [6] [7]. For instance, benzimidazole-oxadiazole-chalcone hybrids synthesized from 3-(4-methoxyphenyl)butanal analogues suppressed EGFR and BRAF^V600E^ at nanomolar concentrations and elevated caspase-3/9 levels by >4-fold in pancreatic cancer (MIA PaCa-2) cells [6]. The methoxy group’s electron-donating properties optimize π-stacking interactions with kinase ATP pockets, while the aldehyde’s reactivity enables "click chemistry" linkages to triazole or oxadiazole modules, enhancing target specificity against drug-resistant malignancies [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1